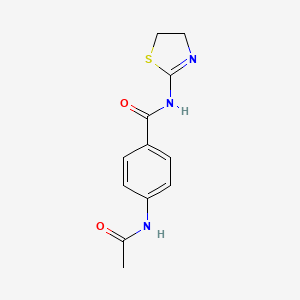

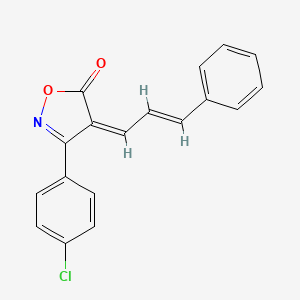

4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole and benzamide derivatives, such as 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, are significant due to their wide range of biological activities. These compounds have been explored for their potential in medicinal chemistry, especially due to their inhibitory effects on various enzymes and receptors.

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves the reaction of thiazole precursors with acetylamino benzamide structures. For example, substituted benzamides have been synthesized by reacting chloroacetylamino thiazole derivatives with different agents in the presence of K2CO3, as seen in the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives (Turan-Zitouni et al., 2004).

Molecular Structure Analysis

The molecular structure of thiazole and benzamide derivatives, including X-ray diffraction analysis, reveals key features such as hydrogen bonding, molecular packing, and electron distribution. These structural attributes significantly influence their biological activity and interaction with biological targets.

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including cyclization and coupling reactions. Their reactivity can be attributed to the presence of both electron-rich and electron-deficient sites within the molecule. The specific chemical properties depend on the substituents attached to the thiazole ring.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of thiazole derivatives are influenced by their molecular structure. These properties are crucial for their formulation and application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of thiazole benzamide derivatives, are governed by the functional groups present in the molecules. These properties affect their stability, reactivity, and interaction with biological systems.

- (Turan-Zitouni et al., 2004)

- (Narayana et al., 2004)

- (Kaplancıklı et al., 2004)

- (Lynch et al., 2006).

Aplicaciones Científicas De Investigación

Binding Characteristics to Human Serum Albumin

The binding of a thiadiazole derivative, closely related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, to human serum albumin (HSA) has been extensively studied. This research is significant for understanding the pharmacokinetic mechanism of such compounds. Investigations into the quenching mechanism, binding kinetics, and molecular modeling simulations have revealed insights into hydrophobic and hydrogen bonding interactions, providing essential information on the drug's behavior in biological systems (Karthikeyan et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to evaluate their antimicrobial and antifungal properties. These compounds have shown significant activity against various microorganisms, highlighting their potential as novel antimicrobial agents. The synthesis approaches and the biological evaluation of these compounds have contributed to the development of new therapeutic agents with potential applications in treating microbial infections (Kaplancıklı et al., 2004).

Anticancer Activity

Research has also focused on the anticancer activities of compounds structurally related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. These studies have explored their effectiveness in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The insights gained from these studies are crucial for the development of new anticancer drugs, offering hope for more effective and less toxic treatments (Wagner et al., 2020).

Propiedades

IUPAC Name |

4-acetamido-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)14-10-4-2-9(3-5-10)11(17)15-12-13-6-7-18-12/h2-5H,6-7H2,1H3,(H,14,16)(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXVOXIPCIVKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)

![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)

![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)